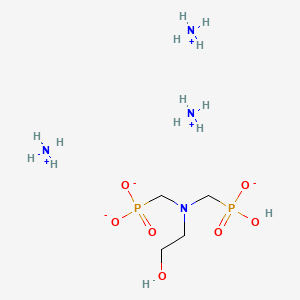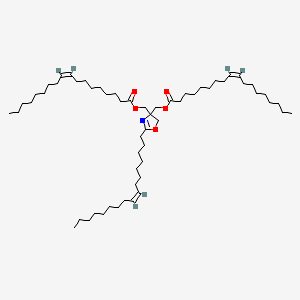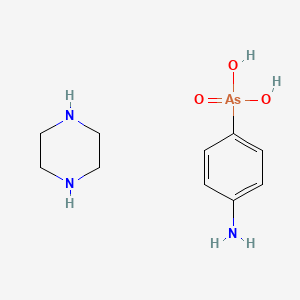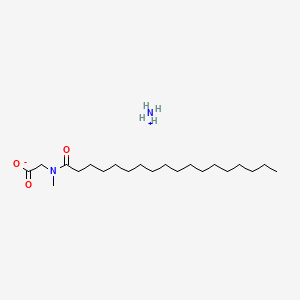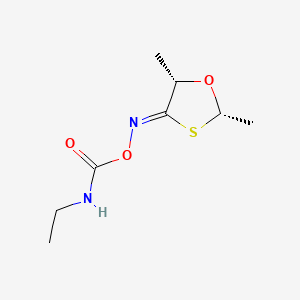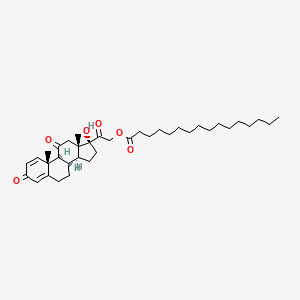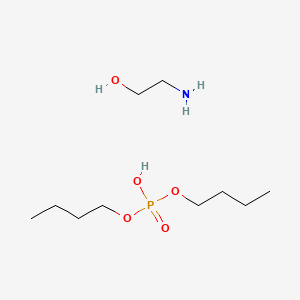
Einecs 237-545-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 237-545-0, also known as 3-(trimethoxysilyl)propylamine, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(trimethoxysilyl)propylamine is typically synthesized through the reaction of 3-chloropropyltrimethoxysilane with ammonia or an amine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 3-(trimethoxysilyl)propylamine involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The product is then purified through distillation or other separation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-(trimethoxysilyl)propylamine undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols.
Condensation: The silanols can further condense to form siloxane bonds.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Catalysts such as acids or bases.
Substitution: Nucleophiles like amines or alcohols.
Major Products
Hydrolysis: Silanols.
Condensation: Siloxanes.
Substitution: Various substituted silanes.
Aplicaciones Científicas De Investigación
3-(trimethoxysilyl)propylamine is used in a wide range of scientific research applications:
Chemistry: As a coupling agent in the synthesis of hybrid materials.
Biology: For surface modification of biomolecules and nanoparticles.
Medicine: In drug delivery systems and as a component in medical adhesives.
Industry: Used in coatings, adhesives, and sealants to enhance adhesion and durability.
Mecanismo De Acción
The primary mechanism of action of 3-(trimethoxysilyl)propylamine involves its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group hydrolyzes to form silanols, which can then condense with other silanols or react with hydroxyl groups on surfaces, forming stable siloxane bonds. This property makes it an effective coupling agent and surface modifier.
Comparación Con Compuestos Similares
Similar Compounds
3-(triethoxysilyl)propylamine: Similar structure but with ethoxy groups instead of methoxy groups.
3-(trimethoxysilyl)propyl chloride: Similar structure but with a chloride group instead of an amine group.
Uniqueness
3-(trimethoxysilyl)propylamine is unique due to its combination of a reactive amine group and a hydrolyzable trimethoxysilyl group. This dual functionality allows it to act as both a coupling agent and a surface modifier, making it highly versatile in various applications.
Propiedades
Número CAS |
13833-40-4 |
|---|---|
Fórmula molecular |
C10H26NO5P |
Peso molecular |
271.29 g/mol |
Nombre IUPAC |
2-aminoethanol;dibutyl hydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.C2H7NO/c1-3-5-7-11-13(9,10)12-8-6-4-2;3-1-2-4/h3-8H2,1-2H3,(H,9,10);4H,1-3H2 |
Clave InChI |
HFBOEMKKBPSPBJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(O)OCCCC.C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



